N-(1-aminopropan-2-yl)aniline
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Overview
Description
It belongs to the class of aromatic amines and is commonly used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-aminopropan-2-yl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 1-chloropropane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitrobenzene derivatives. This method provides a high yield and is cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(1-aminopropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(1-aminopropan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(1-aminopropan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-ethylaniline: Similar to N-methylaniline but with an ethyl group instead of a methyl group.
Uniqueness: N-(1-aminopropan-2-yl)aniline is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This structural feature allows for specific interactions in chemical and biological systems, making it distinct from other aniline derivatives .
Properties
IUPAC Name |
2-N-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZJSNWTEPRULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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